Ispinesib

Catalog No.
S548444
CAS No.
336113-53-2
M.F
C30H33ClN4O2
M. Wt
517.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ispinesib

CAS Number

336113-53-2

Product Name

Ispinesib

IUPAC Name

N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide

Molecular Formula

C30H33ClN4O2

Molecular Weight

517.1 g/mol

InChI

InChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3/t27-/m1/s1

InChI Key

QJZRFPJCWMNVAV-HHHXNRCGSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

SB715992; SB-715992; SB 715992; CK 0238273; CK-0238273; CK0238273.

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C

Description

The exact mass of the compound Ispinesib is 516.2292 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Ispinesib works by inhibiting Kinesin Spindle Protein (KSP), also known as Eg5 or kinesin-5 []. KSP is a motor protein essential for the formation and function of the mitotic spindle during cell division []. By blocking KSP, ispinesib disrupts the proper separation of chromosomes, leading to mitotic arrest and ultimately, cell death []. This targeted approach focuses on rapidly dividing cancer cells, potentially minimizing side effects on healthy tissues.

Preclinical Studies

Preclinical studies have shown promising results for ispinesib's anti-tumor activity. In vitro studies demonstrated cytotoxicity against various cancer cell lines, including leukemia, Ewing sarcoma, and breast cancer []. Additionally, ispinesib exhibited significant in vivo activity against xenografts of these cancers in mice []. These findings suggest ispinesib's potential for a broad range of tumor types.

Clinical Trials

Clinical trials are ongoing to evaluate the safety and efficacy of ispinesib in humans. Early phase I trials explored the maximum tolerated dose and potential side effects of ispinesib, alone or in combination with other chemotherapies [, ]. Results indicate an acceptable safety profile with manageable side effects compared to traditional anti-microtubule agents []. Further studies are investigating ispinesib's effectiveness in different cancer types and treatment regimens.

Ispinesib, also known as SB-715992, is a small-molecule inhibitor specifically targeting kinesin spindle protein, a crucial motor protein involved in mitotic spindle formation during cell division. Its chemical formula is C30H33ClN4O2C_{30}H_{33}ClN_{4}O_{2}, and it has a molecular weight of approximately 517.07 g/mol. Ispinesib functions by inhibiting the ATPase activity of kinesin spindle protein, which is essential for establishing a bipolar spindle and ensuring proper chromosome segregation during mitosis .

The primary mechanism of action of ispinesib involves its binding to kinesin spindle protein, leading to conformational changes that prevent the protein from interacting with microtubules. This inhibition disrupts the assembly of the mitotic spindle, resulting in cell cycle arrest at the metaphase stage . The compound's allosteric inhibition is characterized by its high specificity, being approximately 40,000 times more selective for kinesin spindle protein compared to other kinesins .

Ispinesib has demonstrated significant biological activity in various preclinical and clinical studies. It induces mitotic arrest in cancer cells, leading to apoptosis. In vitro studies have shown that ispinesib effectively inhibits the growth of several human cancer cell lines, including breast and prostate cancer cells . Clinical trials have reported a response rate of 9% in women with metastatic breast cancer who had previously failed other treatments . The most common side effect observed was reversible neutropenia, while significant neurotoxicities were notably absent .

  • Formation of the quinazolinone core: This is achieved through cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.
  • Side chain modification: The introduction of the isopropyl and amino groups occurs through alkylation and amination reactions.
  • Final coupling: The final product is obtained by coupling the modified side chains with the quinazolinone core under suitable conditions.

Ispinesib is primarily investigated for its potential use in treating various cancers, including:

  • Breast cancer
  • Lung cancer
  • Renal cell carcinoma
  • Ovarian cancer
  • Head and neck cancers

Its ability to induce mitotic arrest makes it a promising candidate for combination therapies with other chemotherapeutics like docetaxel . Ongoing clinical trials continue to evaluate its efficacy and safety profile across different tumor types .

Studies on ispinesib's interactions have focused on its pharmacokinetics when used in combination with other agents. For instance, a phase I trial assessed its use alongside docetaxel in patients with advanced solid tumors. The maximum tolerated dose was established without significant drug-drug interactions noted between ispinesib and docetaxel . Additionally, research has shown that ispinesib does not exhibit significant neurotoxicity or gastrointestinal side effects commonly associated with other chemotherapeutics .

Several compounds share structural or functional similarities with ispinesib. Key examples include:

Compound NameMechanism of ActionUnique Features
MonastrolInhibits kinesin spindle proteinFirst identified KSP inhibitor; induces monopolar spindles
EribulinMicrotubule dynamics modulatorDerived from marine sponge; unique mechanism involving microtubule destabilization
Taxanes (e.g., Paclitaxel)Stabilizes microtubulesWidely used in chemotherapy; different mechanism focusing on microtubule stabilization

Ispinesib's uniqueness lies in its highly selective inhibition of kinesin spindle protein without significant off-target effects, making it a valuable candidate for targeted cancer therapies .

Purity

>98%

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

516.2292040 g/mol

Monoisotopic Mass

516.2292040 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BKT5F9C2NI

Drug Indication

Investigated for use/treatment in breast cancer, lung cancer, solid tumors, renal cell carcinoma, pediatric indications, ovarian cancer, and head and neck cancer.

Pharmacology

Ispinesib is a synthetic small molecule, derived from quinazolinone, with antineoplastic properties. Ispinesib selectively inhibits the mitotic motor protein, kinesin spindle protein (KSP), resulting in inhibition of mitotic spindle assembly, induction of cell cycle arrest during the mitotic phase, and cell death in tumor cells that are actively dividing. Because KSP is not involved in nonmitotic processes, such as neuronal transport, ispinesib may be less likely to cause the peripheral neuropathy often associated with the tubulin-targeting agents.

Other CAS

336113-53-2

Wikipedia

Ispinesib

Dates

Modify: 2023-08-15
1. Afar, Daniel; Hsi, Eric. Use of anti-CS1 (SLAMF7) antibodies for treatment of rare lymphomas. PCT Int. Appl. (2010), 63pp. CODEN: PIXXD2 WO 2010051391 A1 20100506 CAN 152:546548 AN 2010:565531
2. Purcell, James W.; Davis, Jefferson; Reddy, Mamatha; Martin, Shamra; Samayoa, Kimberly; Vo, Hung; Thomsen, Karen; Bean, Peter; Kuo, Wen Lin; Ziyad, Safiyyah; Billig, Jessica; Feiler, Heidi S.; Gray, Joe W.; Wood, Kenneth W.; Cases, Sylvaine. Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer. Clinical Cancer Research (2010), 16(2), 566-576. CODEN: CCREF4 ISSN:1078-0432. AN 2010:419949
3. Sheth, Payal R.; Basso, Andrea; Duca, Jose S.; Lesburg, Charles A.; Ogas, Polina; Gray, Kimberly; Nale, Lissette; Mannarino, Anthony F.; Prongay, Andrew J.; Le, Hung V. Thermodynamics of Nucleotide and Inhibitor Binding to Wild-Type and Ispinesib-Resistant Forms of Human Kinesin Spindle Protein. Biochemistry (2009), 48(46), 11045-11055. CODEN: BICHAW ISSN:0006-2960. CAN 151:464416 AN 2009:1326782
4. Ehrhardt, Claus; Mcquire, Leslie Wighton; Rigollier, Pascal; Rogel, Olivier; Shultz, Michael; Tommasi, Ruben Alberto. Preparation of arylsulfonamide-based matrix metalloprotease inhibitors. PCT Int. Appl. (2009), 136pp. CODEN: PIXXD2 WO 2009118292 A1 20091001 CAN 151:425353 AN 2009:1202142
5. Pereira-Kamath, Nikhil; Goodson, Harry B.; Elkins, Jeffrey M.; Patel, Samir R. Treatment systems and methods for renal-related diseases including direct delivery into blood vessels. PCT Int. Appl. (2009), 69 pp. CODEN: PIXXD2 WO 2009114826 A2 20090917 CAN 151:322400 AN 2009:1139081
6. Rainka, Matthew Paul; Voss, Matthew Ernst; Peterson, Lisa Helen; Fleming, Mike; Belanger, David B.; Curran, Patrick J.; Kulkarni, Bheemashankar A.; Yu, Tao; Zhang, Yonglian; Xiao, Yushi; Kerekes, Angela D.; Tagat, Jayaram R.; Doll, Ronald J.; Siddiqui, M. Arshad. Preparation of imidazopyrazines as protein kinase inhibitors. PCT Int. Appl. (2009), 133pp. CODEN: PIXXD2 WO 2009097233 A1 20090806 CAN 151:245698 AN 2009:944287
7. Valensin, Silvia; Ghiron, Chiara; Lamanna, Claudia; Kremer, Andreas; Rossi, Marco; Ferruzzi, Pietro; Nievo, Marco; Bakker, Annette. KIF11 inhibition for glioblastoma treatment: reason to hope or a struggle with the brain? BMC Cancer (2009), 9 No pp. given. CODEN: BCMACL ISSN:1471-2407. CAN 151:564562 AN 2009:785492
8. White, Michael A. Targeting mitotic fragility in cancer. Future Oncology (2009), 5(5), 613-615. CODEN: FOUNBN ISSN:1479-6694. CAN 152:182958 AN 2009:725034
9. Li, Chiang Jia; Mikule, Keith; Li, Youzhi. Compositions and methods using Stat3 pathway inhibitors or cancer stem cell inhibitors for combination cancer treatment. PCT Int. Appl. (2009), 81pp. CODEN: PIXXD2 WO 2009036101 A1 20090319 CAN 150:345478 AN 2009:332545
10. Dewhurst, Stephen; Zanghi, Christine N.; Volcy, Ketna; Schlesinger, Jacob J. Enhancing gene transfer by proteasome inhibitor, lysosomal protease inhibitor and/or microtubule inhibitor. PCT Int. Appl. (2009), 47pp. CODEN: PIXXD2 WO 2009021163 A2 20090212 CAN 150:184395 AN 2009:179563
11. Basso, Andrea Dawn. Heterocyclic compounds as anti-mitotic agents and aurora kinase inhibitors and in combination as anti-cancer agents and their preparation, pharmaceutical compositions and use in the treatment of cancer. PCT Int. Appl. (2009), 583pp. CODEN: PIXXD2 WO 2009017701 A2 20090205 CAN 150:214420 AN 2009:143084
12. Leamon, Christopher Paul; Wang, Yu; Vlahov, Iontcho Radoslavov; You, Fei; Kleindl, Paul Joseph; Santhapuram, Hari Krishna R. Cell surface receptor-targeting ligands through hydrophilic spacer linkers to conjugate with therapeutic, diagnostic and imaging agent for disease diagnosis and therapy. PCT Int. Appl. (2008), 148pp. CODEN: PIXXD2 WO 2009002993 A1 20081231 CAN 150:93175 AN 2009:3879
13. Kathman, Steven J.; Williams, Daphne H.; Hodge, Jeffrey P.; Dar, Mohammed. A Bayesian population PK-PD model for ispinesib/docetaxel combination-induced myelosuppression. Cancer Chemotherapy and Pharmacology (2009), 63(3), 469-476. CODEN: CCPHDZ ISSN:0344-5704. CAN 151:48433 AN 2008:1530446
14. Beer, Tomasz M.; Goldman, Bryan; Synold, Timothy W.; Ryan, Christopher W.; Vasist, Lakshmi S.; Van Veldhuizen, Peter J., Jr.; Dakhil, Shaker R.; Lara, Primo N., Jr.; Drelichman, Anibal; Hussain, Maha H. A.; Crawford, E. David. Southwest oncology group phase II study of ispinesib in androgen-independent prostate cancer previously treated with taxanes. Clinical Genitourinary Cancer (2008), 6(2), 103-109. CODEN: CGCLA7 ISSN:1558-7673. CAN 150:365838 AN 2008:1314826
15. Matthieu, Michel; Dubois, Vincent; Tranchant, Isabelle; Kearsey, Jonathan. Preparation of peptide prodrugs modified with a 1,2,3,4-cyclobutanetetracarboxylic acid derived moiety useful in treatment and diagnosis of tumors and inflammatory diseases. PCT Int. Appl. (2008), 96pp. CODEN: PIXXD2 WO 2008120098 A2 20081009 CAN 149:448733 AN 2008:1210491
16. Luo, Lusong. Mitotic kinesin inhibitors as novel anticancer agents: Inhibition of KSP by three different biochemical mechanisms. Abstracts of Papers, 236th ACS National Meeting, Philadelphia, PA, United States, August 17-21, 2008 (2008), MEDI-476. CODEN: 69KXQ2 AN 2008:953944
17. Finer, Jeffrey T.; Bergnes, Gustave; Feng, Bainian; Smith, Whitney W.; Chabala, John C. Methods and compositions utilizing quinazolinones as KSP kinesin inhibitors and their preparation. U.S. Pat. Appl. Publ. (2008), 113pp., Cont.-in-part of U.S. Ser. No. 312,323. CODEN: USXXCO US 2008182864 A1 20080731 CAN 149:224274 AN 2008:916660
18. Lee, Richard T.; Beekman, Kathleen E.; Hussain, Maha; Davis, Nancy B.; Clark, Joseph I.; Thomas, Sachdev P.; Nichols, Katherine F.; Stadler, Walter M. A University of Chicago consortium phase II trial of SB-715992 in advanced renal cell cancer. Clinical Genitourinary Cancer (2008), 6(1), 21-24. CODEN: CGCLA7 ISSN:1558-7673. CAN 149:95052 AN 2008:617516
19. Luo, Lusong; Carson, Jeffrey D.; Molnar, Kathleen S.; Tuske, Steven J.; Coales, Stephen J.; Hamuro, Yoshitomo; Sung, Chiu-mei; Sudakin, Valery; Auger, Kurt R.; Dhanak, Dashyant; Jackson, Jeffrey R.; Huang, Pearl S.; Tummino, Peter J.; Copeland, Robert A. Conformation-Dependent Ligand Regulation of ATP Hydrolysis by Human KSP: Activation of Basal Hydrolysis and Inhibition of Microtubule-Stimulated Hydrolysis by a Single, Small Molecule Modulator. Journal of the American Chemical Society (2008), 130(24), 7584-7591. CODEN: JACSAT ISSN:0002-7863. CAN 149:26624 AN 2008:607414
20. Tang, Patricia A.; Siu, Lillian L.; Chen, Eric X.; Hotte, Sebastien J.; Chia, Stephen; Schwarz, James K.; Pond, Gregory R.; Johnson, Caitlin; Colevas, A. Dimitrios; Synold, Timothy W.; Vasist, Lakshmi S.; Winquist, Eric. Phase II study of ispinesib in recurrent or metastatic squamous cell carcinoma of the head and neck. Investigational New Drugs (2008), 26(3), 257-264. CODEN: INNDDK ISSN:0167-6997. CAN 149:486184 AN 2008:498034
21. Knox, Jennifer J.; Gill, Sharlene; Synold, Timothy W.; Biagi, James J.; Major, Pierre; Feld, Ron; Cripps, Christine; Wainman, Nancy; Eisenhauer, Elizabeth; Seymour, Lesley. A phase II and pharmacokinetic study of SB-715992, in patients with metastatic hepatocellular carcinoma: a study of the National Cancer Institute of Canada Clinical Trials Group (NCIC CTG IND.168). Investigational New Drugs (2008), 26(3), 265-272. CODEN: INNDDK ISSN:0167-6997. CAN 149:439556 AN 2008:498027
22. Lee, Christopher W.; Belanger, Karl; Rao, Sanjay C.; Petrella, Teresa M.; Tozer, Richard G.; Wood, Lori; Savage, Kerry J.; Eisenhauer, Elizabeth A.; Synold, Timothy W.; Wainman, Nancy; Seymour, Lesley. A phase II study of ispinesib (SB-715992) in patients with metastatic or recurrent malignant melanoma: a National Cancer Institute of Canada Clinical Trials Group trial. Investigational New Drugs (2008), 26(3), 249-255. CODEN: INNDDK ISSN:0167-6997. CAN 149:486178 AN 2008:498006
23. Blagden, S. P.; Molife, L. R.; Seebaran, A.; Payne, M.; Reid, A. H. M.; Protheroe, A. S.; Vasist, L. S.; Williams, D. D.; Bowen, C.; Kathman, S. J.; Hodge, J. P.; Dar, M. M.; de Bono, J. S.; Middleton, M. R. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours. British Journal of Cancer (2008), 98(5), 894-899. CODEN: BJCAAI ISSN:0007-0920. CAN 149:282579 AN 2008:287380
24. Lad, Latesh; Luo, Lusong; Carson, Jeffrey D.; Wood, Kenneth W.; Hartman, James J.; Copeland, Robert A.; Sakowicz, Roman. Mechanism of Inhibition of Human KSP by Ispinesib. Biochemistry (2008), 47(11), 3576-3585. CODEN: BICHAW ISSN:0006-2960. CAN 148:369470 AN 2008:233058
25. Hegde, Priti S.; Jackson, Jeffrey R.; Schroeck, Jessica R. Heat shock protein 70 isoform AIa (HSPAIa) as a marker for sensitivity to kinesin spindle protein (KSP) inhibitors. PCT Int. Appl. (2008), 19 pp. CODEN: PIXXD2 WO 2008014373 A2 20080131 CAN 148:206671 AN 2008:126299
26. Jiang, Cheng; Chen, Yadong; Wang, Xiaojian; You, Qidong. Docking studies on kinesin spindle protein inhibitors: an important cooperative 'minor binding pocket' which increases the binding affinity significantly. Journal of Molecular Modeling (2007), 13(9), 987-992. CODEN: JMMOFK ISSN:0948-5023. CAN 149:369613 AN 2007:1339779
27. Luo, Lusong; Parrish, Cynthia A.; Nevins, Neysa; McNulty, Dean E.; Chaudhari, Amita M.; Carson, Jeffery D.; Sudakin, Valery; Shaw, Antony N.; Lehr, Ruth; Zhao, Huizhen; Sweitzer, Sharon; Lad, Latesh; Wood, Kenneth W.; Sakowicz, Roman; Annan, Roland S.; Huang, Pearl S.; Jackson, Jeffrey R.; Dhanak, Dashyant; Copeland, Robert A.; Auger, Kurt R. ATP-competitive inhibitors of the mitotic kinesin KSP that function via an allosteric mechanism. Nature Chemical Biology (2007), 3(11), 722-726. CODEN: NCBABT ISSN:1552-4450. CAN 148:45100 AN 2007:1183134
28. Pinkerton, Anthony B.; Lee, Tom T.; Hoffman, Timothy Z.; Wang, Yan; Kahraman, Mehmet; Cook, Travis G.; Severance, Daniel; Gahman, Timothy C.; Noble, Stewart A.; Shiau, Andrew K.; Davis, Robert L. Synthesis and SAR of thiophene containing kinesin spindle protein (KSP) inhibitors. Bioorganic & Medicinal Chemistry Letters (2007), 17(13), 3562-3569. CODEN: BMCLE8 ISSN:0960-894X. CAN 147:277371 AN 2007:652152
29. Wood, Kenneth W.; Belmont, Lisa. Chromenone derivative compositions and combinations with other agents for the treatment of proliferative diseases. PCT Int. Appl. (2007), 109pp. CODEN: PIXXD2 WO 2007067752 A2 20070614 CAN 147:64503 AN 2007:641279
30. Qian, Xiangping Shawn; McDonald, Andrew I.; Zhou, Han-Jie; Yao, Bing; Ashcraft, Luke W.; Huang, Jennifer K.; Marin, Melchor V.; Aroyan, Carrie E.; Wood, Kenneth W.; Morgans, David J., Jr.; Bergnes, Gustave. Discovery of novel heterocyclic inhibitors of kinesin spindle protein (KSP). Abstracts of Papers, 233rd ACS National Meeting, Chicago, IL, United States, March 25-29, 2007 (2007), MEDI-212. CODEN: 69JAUY AN 2007:295645
31. Wood, Kenneth W. Targeting kinesin spindle protein (KSP) for the treatment of cancer. Abstracts of Papers, 233rd ACS National Meeting, Chicago, IL, United States, March 25-29, 2007 (2007), MEDI-209. CODEN: 69JAUY AN 2007:295642
32. Kathman, S. J.; Williams, D. H.; Hodge, J. P.; Dar, M. A bayesian population PK-PD model of ispinesib-induced myelosuppression. Clinical Pharmacology & Therapeutics (New York, NY, United States) (2007), 81(1), 88-94. CODEN: CLPTAT ISSN:0009-9236. CAN 146:265683 AN 2007:122938
33. Jackson, Jeffrey R.; Patrick, Denis R.; Dar, Mohammed M.; Huang, Pearl S. Targeted anti-mitotic therapies: can we improve on tubulin agents? Nature Reviews Cancer (2007), 7(2), 107-117. CODEN: NRCAC4 ISSN:1474-175X. CAN 146:219955 AN 2007:81706
34. Sorbera, L. A.; Bolos, J.; Serradell, N.; Bayes, M. Ispinesib mesilate. Drugs of the Future (2006), 31(9), 778-787. CODEN: DRFUD4 ISSN:0377-8282. CAN 146:265502 AN 2007:18645
35. Hunter, William L.; Toleikis, Philip M.; Gravett, David M.; Maiti, Arpita; Liggins, Richard T.; Takacs-Cox, Aniko; Avelar, Rui; Signore, Pierre E.; Loss, Troy A. E.; Hutchinson, Anne; McDonald-Jones, Gaye; Lakhani, Fara. Pharmaceutical compositions comprising antiscarring agents. PCT Int. Appl. (2006), 4712 pp. CODEN: PIXXD2 WO 2006135479 A2 20061221 CAN 146:87576 AN 2006:1338305
36. Mealy, N. E.; Lupone, B. Drugs under development for the treatment of head and neck cancer. Drugs of the Future (2006), 31(7), 627-639. CODEN: DRFUD4 ISSN:0377-8282. CAN 146:219798 AN 2006:1258910
37. Miki, Ichiro; Nakai, Ryuichiro; Murakata, Isamu; Yamashita, Nobunori; Oshima, Etsuo. antiglaucoma agents containing thiadiazoline derivatives. Jpn. Kokai Tokkyo Koho (2006), 36pp. CODEN: JKXXAF JP 2006265107 A 20061005 CAN 145:404147 AN 2006:1030332
38. Avila, M. A.; Berasain, C.; Sangro, B.; Prieto, J. New therapies for hepatocellular carcinoma. Oncogene (2006), 25(27), 3866-3884. CODEN: ONCNES ISSN:0950-9232. CAN 145:158917 AN 2006:614461
39. Shinohara, Fumikazu; Obayashi, Masaya; Yoshida, Tetsuo; Tsujita, Tetsuya; Nakai, Ryuichiro; Yamashita, Yoshinori. Genes correlated with sensitivity of human cancer cells to thiadiazoline or cysteine derivative mitotic kinesin Eg5 inhibitors identified by expression profiling. PCT Int. Appl. (2005), 118 pp. CODEN: PIXXD2 WO 2005061707 A1 20050707 CAN 143:127882 AN 2005:589184
40. Bergnes, Gustav; Ha, Edward; Yiannikourous, George; Kalaritis, Panos; Yonce, Brandon E.; Welday, Kurt Alan, Jr. Syntheses of enantiomerically pure quinazolinones. PCT Int. Appl. (2003), 59 pp. CODEN: PIXXD2 WO 2003070701 A2 20030828 CAN 139:214481 AN 2003:678784
41. Finer, Jeffrey T.; Bergnes, Gustav; Feng, Bainian; Smith, Whitney W.; Chabala, John C.; Morgans, David J., Jr. Preparation of N-acylquinazolinonealkylamines as KSP kinesin inhibitors. PCT Int. Appl. (2001), 179 pp. CODEN: PIXXD2 WO 2001098278 A1 20011227 CAN 136:53759 AN 2001:935583
42. Finer, Jeffrey T.; Bergnes, Gustave; Feng, Bainian; Smith, Whitney W.; Chabala, John C. Methods and compositions utilizing quinazolinones as KSP kinesin modulators. PCT Int. Appl. (2001), 168 pp. CODEN: PIXXD2 WO 2001030768 A1 20010503 CAN 134:326543 AN 2001:319882
43. Carol Hernan; Lock Richard; Houghton Peter J; Morton Christopher L; Kolb E Anders; Gorlick Richard; Reynolds C Patrick; Maris John M; Keir Stephen T; Billups Catherine A; Smith Malcolm A Initial testing (stage 1) of the kinesin spindle protein inhibitor ispinesib by the pediatric preclinical testing program. Pediatric blood & cancer (2009), 53(7), 1255-63. Journal code: 101186624. E-ISSN:1545-5017. PubMed ID 19554570 AN 2009696361
44. Valensin Silvia; Ghiron Chiara; Lamanna Claudia; Kremer Andreas; Rossi Marco; Ferruzzi Pietro; Nievo Marco; Bakker Annette KIF11 inhibition for glioblastoma treatment: reason to hope or a struggle with the brain?. BMC cancer (2009), 9 196. Journal code: 100967800. E-ISSN:1471-2407. PubMed ID 19545421 AN 2009486432
45. Tomillero A; Moral M A Gateways to clinical trials. Methods and findings in experimental and clinical pharmacology (2008), 30(8), 643-72. Journal code: 7909595. ISSN:0379-0355. PubMed ID 19088949 AN 2009036942
46. Tomillero A; Moral M A Gateways to clinical trials. July-August 2008. Methods and findings in experimental and clinical pharmacology (2008), 30(6), 459-95. Journal code: 7909595. ISSN:0379-0355. PubMed ID 18850047 AN 2008656356
47. Zhang Yingjie; Xu Wenfang Progress on kinesin spindle protein inhibitors as anti-cancer agents. Anti-cancer agents in medicinal chemistry (2008), 8(6), 698-704. Journal code: 101265649. ISSN:1871-5206. PubMed ID 18690830 AN 2008509199
48. Bradley Deborah A; Hussain Maha Promising novel cytotoxic agents and combinations in metastatic prostate cancer. Cancer journal (Sudbury, Mass.) (2008), 14(1), 15-9. Journal code: 100931981. ISSN:1528-9117. PubMed ID 18303478 AN 2008143867
49. Bright Jonathan American Chemical Society--233rd National Meeting. Kinesin spindle protein inhibitors. 25-29 March 2007, Chicago, IL, USA. IDrugs : the investigational drugs journal (2007), 10(5), 306-7. Journal code: 100883655. ISSN:1369-7056. PubMed ID 17487778 AN 2007278350
50. Bayes Miriam Gateways to clinical trials. Methods and findings in experimental and clinical pharmacology (2007), 29(2), 153-73. Journal code: 7909595. ISSN:0379-0355. PubMed ID 17440629 AN 2007231985

Explore Compound Types